molecular formula C23H22N4O5S B15103048 diethyl [(E)-{[4-phenyl-5-(pyridin-3-ylcarbamoyl)-1,3-thiazol-2-yl]imino}methyl]propanedioate

diethyl [(E)-{[4-phenyl-5-(pyridin-3-ylcarbamoyl)-1,3-thiazol-2-yl]imino}methyl]propanedioate

Cat. No.: B15103048
M. Wt: 466.5 g/mol
InChI Key: BFULCAIGNWDGEB-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-diethyl 2-[({4-phenyl-5-[(pyridin-3-yl)carbamoyl]-1,3-thiazol-2-yl}imino)methyl]propanedioate is a complex organic compound that features a thiazole ring, a pyridine moiety, and a propanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diethyl 2-[({4-phenyl-5-[(pyridin-3-yl)carbamoyl]-1,3-thiazol-2-yl}imino)methyl]propanedioate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety and the phenyl group. The final step involves the formation of the propanedioate ester. Common reagents used in these reactions include thionyl chloride, pyridine, and diethyl malonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl 2-[({4-phenyl-5-[(pyridin-3-yl)carbamoyl]-1,3-thiazol-2-yl}imino)methyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3-diethyl 2-[({4-phenyl-5-[(pyridin-3-yl)carbamoyl]-1,3-thiazol-2-yl}imino)methyl]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-[({4-phenyl-5-[(pyridin-3-yl)carbamoyl]-1,3-thiazol-2-yl}imino)methyl]propanedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The thiazole and pyridine moieties are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-diethyl 2-[({4-phenyl-5-[(pyridin-2-yl)carbamoyl]-1,3-thiazol-2-yl}imino)methyl]propanedioate
  • 1,3-diethyl 2-[({4-phenyl-5-[(pyridin-4-yl)carbamoyl]-1,3-thiazol-2-yl}imino)methyl]propanedioate

Uniqueness

1,3-diethyl 2-[({4-phenyl-5-[(pyridin-3-yl)carbamoyl]-1,3-thiazol-2-yl}imino)methyl]propanedioate is unique due to its specific substitution pattern on the thiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C23H22N4O5S

Molecular Weight

466.5 g/mol

IUPAC Name

diethyl 2-[(E)-[4-phenyl-5-(pyridin-3-ylcarbamoyl)-1,3-thiazol-2-yl]iminomethyl]propanedioate

InChI

InChI=1S/C23H22N4O5S/c1-3-31-21(29)17(22(30)32-4-2)14-25-23-27-18(15-9-6-5-7-10-15)19(33-23)20(28)26-16-11-8-12-24-13-16/h5-14,17H,3-4H2,1-2H3,(H,26,28)/b25-14+

InChI Key

BFULCAIGNWDGEB-AFUMVMLFSA-N

Isomeric SMILES

CCOC(=O)C(/C=N/C1=NC(=C(S1)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C=NC1=NC(=C(S1)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.